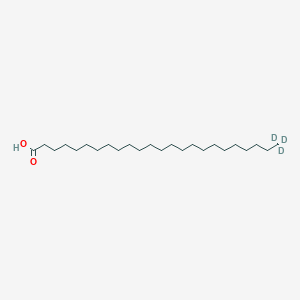

![molecular formula C17H14ClN5 B3026196 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine CAS No. 71368-66-6](/img/structure/B3026196.png)

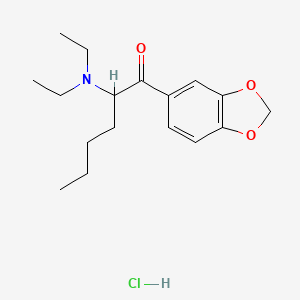

6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine

Descripción general

Descripción

7-Aminoclonazolam es un metabolito del clonazolam, una triazolobenzodiazepina. El clonazolam es conocido por sus potentes propiedades ansiolíticas, sedantes e hipnóticas. El compuesto 7-Aminoclonazolam se forma mediante la reducción del grupo nitro en el clonazolam a un grupo amino. Este compuesto es significativo en la toxicología forense para identificar el uso y abuso de clonazolam .

Mecanismo De Acción

El mecanismo de acción de 7-Aminoclonazolam es similar al del clonazolam. Actúa sobre los receptores del ácido gamma-aminobutírico (GABA) en el sistema nervioso central. Al unirse al receptor GABA-A, aumenta los efectos inhibitorios del GABA, lo que lleva a efectos sedantes, ansiolíticos e hipnóticos. El grupo amino en 7-Aminoclonazolam no altera significativamente su afinidad de unión al receptor GABA-A en comparación con el clonazolam .

Compuestos Similares:

7-Aminoclonazepam: Otro metabolito amino de una benzodiazepina, similar en estructura y función a 7-Aminoclonazolam.

8-Aminoclonazolam: Un compuesto con el grupo amino en una posición diferente en el anillo de benzodiazepina.

7-Aminonitrazepam: Un metabolito amino del nitrazepam, otra benzodiazepina.

Singularidad: 7-Aminoclonazolam es único debido a su formación específica a partir de clonazolam y su uso como biomarcador en toxicología forense. Su estructura permite interacciones específicas con el receptor GABA-A, lo que lo convierte en un compuesto valioso en estudios de farmacocinética y desarrollo de fármacos .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine are largely determined by its interactions with various biomolecules. It has been found to interact with the GABA_A receptor, a key player in inhibitory neurotransmission . The compound binds to this receptor, enhancing its inhibitory effects and leading to the various physiological effects associated with benzodiazepines .

Cellular Effects

This compound has profound effects on cellular processes. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to hyperpolarization of the cell and a decrease in neuronal excitability . This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the GABA_A receptor . This binding enhances the effect of GABA, leading to an influx of chloride ions into the neuron and resulting in hyperpolarization . This decreases the neuron’s excitability, leading to the sedative and anxiolytic effects of the compound.

Temporal Effects in Laboratory Settings

Like other benzodiazepines, it is expected to have a rapid onset of action and a relatively short half-life .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it exhibits anxiolytic and sedative effects, while at higher doses, it can lead to muscle relaxation and anticonvulsant effects . High doses may also lead to adverse effects such as respiratory depression and dependence .

Metabolic Pathways

The metabolic pathways of this compound involve its metabolism in the liver . The compound is primarily metabolized by N-dealkylation, leading to the formation of various metabolites .

Transport and Distribution

Like other benzodiazepines, it is likely to be distributed widely in the body, with high concentrations in the brain due to its lipophilic nature .

Subcellular Localization

The subcellular localization of this compound is likely to be in the cell membrane, where the GABA_A receptors are located . Its effects are exerted at these receptors, leading to changes in cell membrane potential and subsequent effects on neuronal excitability .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-Aminoclonazolam típicamente implica la reducción del clonazolam. El grupo nitro en el clonazolam se reduce a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador como paladio sobre carbono. La reacción se lleva a cabo bajo condiciones controladas para asegurar la reducción completa del grupo nitro sin afectar otros grupos funcionales en la molécula .

Métodos de Producción Industrial: La producción industrial de 7-Aminoclonazolam sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto. La reacción de reducción se monitorea usando técnicas como la cromatografía líquida de alta resolución para asegurar la conversión completa de clonazolam a 7-Aminoclonazolam .

Análisis De Reacciones Químicas

Tipos de Reacciones: 7-Aminoclonazolam experimenta varias reacciones químicas, incluyendo:

Oxidación: El grupo amino puede ser oxidado para formar derivados nitroso o nitro.

Reducción: Una reducción adicional puede conducir a la formación de aminas secundarias.

Sustitución: El grupo amino puede participar en reacciones de sustitución, formando derivados con diferentes sustituyentes.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.

Sustitución: Diversos agentes alquilantes en condiciones básicas.

Productos Principales:

Oxidación: Formación de derivados nitroso o nitro.

Reducción: Formación de aminas secundarias.

Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales

Aplicaciones Científicas De Investigación

7-Aminoclonazolam tiene varias aplicaciones de investigación científica:

Toxicología Forense: Usado como un biomarcador para identificar el uso y abuso de clonazolam en muestras biológicas.

Farmacocinética: Estudiado para comprender el metabolismo y la excreción de clonazolam en el cuerpo humano.

Desarrollo de Fármacos: Usado como un compuesto de referencia en el desarrollo de nuevos derivados de benzodiazepina.

Química Analítica: Empleado en el desarrollo de métodos analíticos para la detección y cuantificación de benzodiazepinas en muestras biológicas

Comparación Con Compuestos Similares

7-Aminoclonazepam: Another amino metabolite of a benzodiazepine, similar in structure and function to 7-Aminoclonazolam.

8-Aminoclonazolam: A compound with the amino group at a different position on the benzodiazepine ring.

7-Aminonitrazepam: An amino metabolite of nitrazepam, another benzodiazepine.

Uniqueness: 7-Aminoclonazolam is unique due to its specific formation from clonazolam and its use as a biomarker in forensic toxicology. Its structure allows for specific interactions with the GABA-A receptor, making it a valuable compound in pharmacokinetic studies and drug development .

Propiedades

IUPAC Name |

6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLOOOYZAISIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342264 | |

| Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71368-66-6 | |

| Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminoclonazolam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K958PBK774 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)

![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)